molecular formula C21H21NO4 B2748695 2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid CAS No. 1341306-32-8

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Cat. No.: B2748695
CAS No.: 1341306-32-8
M. Wt: 351.402
InChI Key: FSOTYOXGANNJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C21H21NO4. It is characterized by the presence of a cyclopropylmethyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an aminoacetic acid moiety. This compound is often used in peptide synthesis as a protecting group for amino acids due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves the following steps:

    Formation of the Fmoc-protected amino acid: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the amino acid through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the cyclopropylmethyl group: The cyclopropylmethyl group is added to the amino acid via a nucleophilic substitution reaction, often using cyclopropylmethyl bromide as the alkylating agent.

    Final product formation: The resulting intermediate is then reacted with acetic acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

    Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution reactions: The cyclopropylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Substitution: Cyclopropylmethyl bromide is used as the alkylating agent in nucleophilic substitution reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several applications in scientific research:

    Peptide synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis due to its stability and ease of removal.

    Medicinal chemistry: The compound is used in the synthesis of peptide-based drugs and peptidomimetics.

    Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostic assays.

    Material science: The compound is used in the synthesis of functionalized polymers and materials with specific properties.

Comparison with Similar Compounds

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can be compared with other Fmoc-protected amino acids:

    2-[(9H-fluoren-9-ylmethoxy)carbonylamino]isobutyric acid: Similar in structure but with an isobutyric acid moiety instead of aminoacetic acid.

    (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid: Contains a dimethylpentanoic acid moiety, providing different steric and electronic properties.

    2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Features an ethoxyacetic acid moiety, offering different reactivity and solubility characteristics.

The uniqueness of this compound lies in its specific combination of protecting groups and functional moieties, making it particularly useful in peptide synthesis and other applications requiring precise control over molecular structure and reactivity.

Properties

IUPAC Name

2-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-22(11-14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOTYOXGANNJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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